2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)-N-(5-methylpyridin-2-yl)acetamide is a chemical compound that belongs to the class of quinoxaline derivatives. Quinoxalines are nitrogen-containing heterocycles known for their diverse biological activities, including antimicrobial and anticancer properties. This particular compound has garnered interest in medicinal chemistry due to its potential therapeutic applications.
The compound's synthesis and characterization have been documented in various scientific studies, emphasizing its relevance in drug discovery and development. It is classified under organic compounds with a specific focus on nitrogen heterocycles, particularly those containing quinoxaline and pyridine moieties.
The synthesis of 2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)-N-(5-methylpyridin-2-yl)acetamide typically involves several key steps:
The molecular formula of 2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)-N-(5-methylpyridin-2-yl)acetamide is , with a molecular weight of 294.31 g/mol. The IUPAC name reflects its structure, which includes both quinoxaline and pyridine components.
CC1=NC2=CC=CC=C2N(C1=O)CC(=O)NC3=CN=CC=C3
JJWZCAIJPAWLAB-UHFFFAOYSA-N
The compound features a non-planar quinoxaline moiety with specific dihedral angles between its constituent rings, which can influence its biological activity and interaction with targets .
The compound participates in various chemical reactions typical for amides and heterocycles. Notably, it may undergo:
The mechanism of action for 2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)-N-(5-methylpyridin-2-yl)acetamide involves multiple pathways:
The physical properties of 2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)-N-(5-methylpyridin-2-yl)acetamide include:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 294.31 g/mol |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
Chemical properties include stability under standard laboratory conditions and reactivity towards electrophiles due to the presence of nitrogen atoms in the heterocyclic structures .
The compound has several potential applications:
CAS No.: 70644-19-8
CAS No.: 334-20-3
CAS No.: 57296-04-5
CAS No.: 18777-73-6
CAS No.: 403640-27-7
CAS No.: 1152-76-7